Copper Histidine

Description

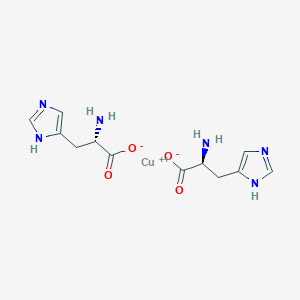

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12561-67-0 |

|---|---|

Molecular Formula |

C12H16CuN6O4 |

Molecular Weight |

371.84 g/mol |

IUPAC Name |

copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |

InChI Key |

UUYDYUZBCIHUFZ-MDTVQASCSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |

Other CAS No. |

13870-80-9 12561-67-0 |

Synonyms |

copper histidine Cu-His histidine, copper(1+) salt (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Functions of Copper-Histidine Complexes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Copper-histidine complexes, particularly the naturally occurring tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), are at the forefront of regenerative medicine and therapeutic development. This document provides a comprehensive technical overview of the multifaceted biological functions of these complexes. It delves into their pivotal roles in wound healing, skin regeneration, anti-inflammatory responses, antioxidant defense, and their emerging potential in neuroprotection and oncology. This guide synthesizes quantitative data, details key experimental methodologies, and visually represents the complex signaling pathways modulated by these metallopeptides, offering a foundational resource for researchers and drug development professionals.

Introduction

The essential trace element copper is integral to a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, and connective tissue formation.[1] The amino acid histidine is a primary low-molecular-weight chelator of copper in biological systems, forming stable complexes that modulate copper's bioavailability and redox activity.[2][3] Among the most extensively studied copper-histidine complexes is GHK-Cu, a tripeptide-copper complex first isolated from human plasma.[2] The concentration of GHK in plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, a decrease that correlates with a reduced regenerative capacity of the body.[4][5] This guide will explore the significant biological functions of copper-histidine complexes, with a primary focus on GHK-Cu, and provide the technical details necessary for its study and potential therapeutic application.

Quantitative Data on Copper-Histidine Complexes

A systematic understanding of the biophysical and physiological parameters of copper-histidine complexes is crucial for their application in research and drug development. The following tables summarize key quantitative data.

Table 1: Physicochemical and Affinity Data for GHK-Cu

| Parameter | Value | Reference(s) |

| Molar Mass (GHK) | 340.38 g/mol | [4] |

| Molar Mass (GHK-Cu) | 404.8 Da | [6] |

| GHK-Cu Stability Constant (log10) | 16.44 | [2][4] |

| GHK Dissociation Constant (Kd) for Cu(II) | 7.0 ± 1.0 x 10⁻¹⁴ M | [7] |

Table 2: Physiological Concentrations of GHK

| Age Group | Plasma Concentration | Reference(s) |

| 20-25 years | ~200 ng/mL (10⁻⁷ M) | [4][5] |

| 60-80 years | ~80 ng/mL | [4][5] |

Table 3: In Vitro Efficacy of GHK-Cu

| Biological Effect | Cell Type | Concentration Range | Outcome | Reference(s) |

| Collagen Synthesis Stimulation | Human Dermal Fibroblasts | 0.01–1 nM | Increased collagen I and III expression | [8] |

| Elastin (B1584352) Production | Human Dermal Fibroblasts | 0.01-100 nM | Increased elastin production | [9] |

| Increased bFGF and VEGF Production | Irradiated Human Fibroblasts | Not specified | Significantly more bFGF and VEGF produced compared to controls | [8] |

| Anti-inflammatory (IL-6 reduction) | Human Dermal Fibroblasts | Not specified | Decreased TNF-alpha dependent secretion of IL-6 | [10] |

| Neurotrophin Production | Nerve Stubs in Collagen Tube | Not specified | Increased Nerve Growth Factor, NT-3, and NT-4 | [7] |

Core Biological Functions and Signaling Pathways

Copper-histidine complexes, and GHK-Cu in particular, exert their biological effects through the modulation of numerous signaling pathways. These pathways are central to tissue repair, inflammation, and cellular homeostasis.

Wound Healing and Skin Regeneration

GHK-Cu is a potent agent in promoting wound healing and skin regeneration.[5] Its mechanisms of action are multifaceted, involving the stimulation of extracellular matrix components and the modulation of key growth factors.

GHK-Cu stimulates the synthesis of collagen, elastin, and glycosaminoglycans, which are essential for the structural integrity of the skin.[5] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), enzymes crucial for tissue remodeling.[11]

GHK-Cu's regenerative effects are mediated through several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways.

-

TGF-β Pathway: GHK-Cu can restore the activity of the TGF-β pathway, which is crucial for tissue remodeling and collagen synthesis.[12] In conditions like COPD, where this pathway is suppressed, GHK has been shown to reverse the gene expression pattern towards a healthier state.[12]

-

VEGF Pathway: GHK-Cu stimulates the expression of VEGF, a key regulator of angiogenesis (the formation of new blood vessels).[2][13] This is critical for supplying nutrients and oxygen to the wound bed, thereby accelerating the healing process.

Anti-inflammatory and Antioxidant Functions

Chronic inflammation and oxidative stress are hallmarks of many diseases and the aging process. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties.

GHK-Cu modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.[10][14] This is achieved, in part, through the suppression of the NF-κB and p38 MAPK signaling pathways.[1][15]

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. GHK-Cu has been shown to inhibit the activation of NF-κB, thereby reducing the expression of its downstream inflammatory targets.[15]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses. GHK-Cu can suppress the activation of p38 MAPK, which plays a pro-inflammatory role.[1]

GHK-Cu's antioxidant activity stems from several mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions like copper, preventing their participation in the Fenton reaction.[16] Furthermore, GHK-Cu has been shown to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[10]

Neuroprotection

Emerging research suggests a neuroprotective role for copper-histidine complexes. Dysregulation of copper homeostasis is implicated in several neurodegenerative diseases, including Alzheimer's disease.[7] GHK-Cu has been shown to increase the production of neurotrophic factors and may help to restore copper balance in the brain.[7] In animal models of Alzheimer's disease, intranasal administration of GHK-Cu has been shown to delay cognitive impairment and reduce amyloid plaques.

Anti-Cancer Potential

The role of copper in cancer is complex; while it is essential for tumor growth and angiogenesis, certain copper complexes exhibit anti-cancer properties.[17] Some copper-histidine complexes have been investigated for their cytotoxic effects on cancer cells, potentially through the generation of ROS and induction of apoptosis.[18] However, this remains an area of active research.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for the study of copper-histidine complexes. This section provides detailed methodologies for key assays.

In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

-

Materials:

-

Target cells (e.g., human dermal fibroblasts)

-

Complete cell culture medium

-

GHK-Cu

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat cells with various concentrations of GHK-Cu and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

In Vivo Wound Healing Model (Diabetic Rat Model)

This protocol describes a common in vivo model to assess the wound healing efficacy of GHK-Cu.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 65 mg/kg body weight.

-

Wounding Procedure: After confirmation of diabetes (blood glucose > 250 mg/dL), a full-thickness excisional wound is created on the dorsal surface using a sterile 8 mm biopsy punch.

-

Treatment: Topical application of a GHK-Cu formulation to the wound. A placebo group receives the vehicle control.

-

Assessment:

-

Wound Closure Rate: The wound area is measured at regular intervals.

-

Histological Analysis: Tissue samples are stained with Hematoxylin and Eosin (H&E) for morphology and Masson's Trichrome for collagen deposition.

-

Antioxidant Activity Assay (DPPH Assay)

This assay measures the radical scavenging activity of a compound.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Copper-histidine complex solution

-

Ascorbic acid (positive control)

-

96-well plate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the copper-histidine complex and ascorbic acid.

-

Add 20 µL of the sample or standard to each well.

-

Add 200 µL of the DPPH working solution to each well.

-

Incubate in the dark for 3-5 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

In Vitro Cytotoxicity Assay (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

-

Materials:

-

Target cancer cells

-

Complete cell culture medium

-

Copper-histidine complex

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of the copper-histidine complex. Include controls for spontaneous and maximum LDH release.

-

Incubate for the desired time period.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the LDH reaction mixture according to the kit protocol.

-

Incubate and measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity.

-

Conclusion

Copper-histidine complexes, exemplified by GHK-Cu, are pleiotropic signaling molecules with significant therapeutic potential. Their ability to modulate fundamental biological processes such as wound healing, inflammation, and oxidative stress makes them compelling candidates for drug development in a range of clinical applications. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide provide a robust framework for researchers and scientists to further explore and harness the regenerative and protective properties of these fascinating metallopeptides. Continued investigation into their mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a variety of age-related and degenerative diseases.

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]

- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 7. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irphouse.com [irphouse.com]

- 9. benchchem.com [benchchem.com]

- 10. h-h-c.com [h-h-c.com]

- 11. mdpi.com [mdpi.com]

- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ethosbiosciences.com [ethosbiosciences.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Contrasting, Species-Dependent Modulation of Copper-Mediated Neurotoxicity by the Alzheimer's Disease Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Copper-Histidine Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper-histidine complexes, crucial compounds in various biological and pharmaceutical contexts. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates the experimental workflow for researchers in chemistry, biology, and medicine.

Introduction

Copper is an essential trace element in biological systems, playing a critical role in a myriad of enzymatic reactions. L-Histidine, an essential amino acid, is a primary ligand for copper(II) ions in the blood, forming a complex that is vital for copper transport and metabolism.[1] The copper(II)-L-histidine complex, particularly the 1:2 species at physiological pH, has therapeutic applications in the treatment of Menkes disease, a genetic disorder of copper metabolism.[1][2][3] Understanding the synthesis and detailed characterization of these complexes is paramount for developing new therapeutic strategies and for elucidating the intricate roles of copper in biological systems.

This guide provides detailed methodologies for the synthesis of copper-histidine complexes and their characterization by various spectroscopic and electrochemical techniques.

Synthesis of Copper(II)-Histidine Complexes

A common method for the synthesis of copper(II)-histidine complexes involves the reaction of a copper(II) salt with L-histidine in an aqueous solution. The stoichiometry of the resulting complex can be controlled by the molar ratio of the reactants and the pH of the solution.

Experimental Protocol: Solution-Based Synthesis

This protocol describes the synthesis of a copper(II)-bis(L-histidinate) complex.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

L-Histidine

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Ligand Solution Preparation: Dissolve L-histidine in deionized water. A gentle warming of the solution may be necessary to achieve complete dissolution. For the synthesis of mixed ligand complexes, other ligands like hippuric acid can be dissolved in a separate solution, often with one equivalent of sodium hydroxide.[4]

-

Metal Salt Solution Preparation: Prepare an aqueous solution of copper(II) chloride dihydrate. In some procedures, the copper salt is dissolved in a solution containing one equivalent of hydrochloric acid.[4]

-

Complexation: Slowly add the copper(II) chloride solution to the L-histidine solution with constant stirring at room temperature. A typical molar ratio for the synthesis of a 1:2 complex is 1 mole of copper(II) salt to 2 moles of L-histidine.

-

pH Adjustment: Adjust the pH of the resulting solution to approximately 7.0 - 7.4 by the dropwise addition of a sodium hydroxide solution.[5] This step is crucial as the coordination environment of the copper-histidine complex is pH-dependent.[3][6] A dark blue solution is typically formed.[4]

-

Crystallization: Concentrate the deep blue solution by gentle heating on a steam bath and then allow it to cool slowly to room temperature.[4] For crystallization, the solution can be left to stand overnight or placed in an ice bath to facilitate the formation of crystals.[7]

-

Isolation and Purification: Collect the resulting blue crystals by filtration. Wash the crystals with a small amount of cold deionized water, followed by ethanol and then methanol to remove any unreacted starting materials.[7]

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Characterization of Copper-Histidine Complexes

A variety of analytical techniques are employed to characterize the structure, composition, and electrochemical properties of copper-histidine complexes.

Spectroscopic Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the complex and is sensitive to the coordination environment of the copper(II) ion.

Experimental Protocol:

-

Prepare a solution of the synthesized copper-histidine complex in deionized water or a suitable buffer.

-

Record the UV-Vis spectrum over a wavelength range of 300-800 nm using a spectrophotometer.[8][9]

-

Use the solvent as a blank for baseline correction.

Quantitative Data:

| Complex/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| [Cu(L-His)₂] in aqueous solution (pH 7.3) | 645 | Not Specified | [3] |

| Dichloro(L-histidine)copper(II) in solution | ~630 | Not Specified | [10] |

| Copper(II) with L-histidine (pH 10) | 511 | Not Specified | [11] |

FTIR spectroscopy is used to identify the functional groups involved in the coordination to the copper ion by observing shifts in their vibrational frequencies.

Experimental Protocol:

-

Prepare a solid sample of the copper-histidine complex, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[12]

Quantitative Data:

| Functional Group | Free L-Histidine (cm⁻¹) | Copper-Histidine Complex (cm⁻¹) | Assignment | Reference(s) |

| O-H (Carboxylic Acid) | Broad band ~3000-2500 | Absent or diminished | Deprotonation and coordination of carboxylate | [13] |

| N-H (Amine/Imidazole) | ~3125 (imidazole) | Shifted | Coordination of amino and/or imidazole (B134444) nitrogen | [4] |

| C=O (Carboxylate) | ~1633 (asymmetric) | Shifted (~1733) | Coordination of carboxylate oxygen | [4][14] |

| C=O (Carboxylate) | ~1418 (symmetric) | Shifted | Coordination of carboxylate oxygen | [4] |

| Metal-Nitrogen (M-N) | - | ~570 | Coordination of imidazole nitrogen to copper | [14] |

| Metal-Oxygen (M-O) | - | ~550-570 | Coordination of carboxylate oxygen to copper |

¹H NMR spectroscopy can be used to study the binding of copper(II) to histidine. Due to the paramagnetic nature of Cu(II), significant line broadening and shifts in the proton resonances of the coordinated histidine are observed.[15][16]

Experimental Protocol:

-

Dissolve the copper-histidine complex in a suitable deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum.

-

Comparison with the spectrum of free histidine under the same conditions reveals the effects of copper binding.

Key Observations:

-

The coordination of paramagnetic Cu(II) to the imidazole ring of histidine leads to significant line broadening of the imidazole proton signals.[16]

-

Observed deshielding (downfield shifts) of chemical shifts and relative line broadening indicate efficient binding of Cu(II) to histidine.[15]

-

In some cases, hyperfine-shifted signals can be observed in the range of 70 to -20 ppm due to spin-coupling between two Cu(II) ions in dinuclear complexes.[17]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.

Key Structural Features:

-

The physiological copper(II)-bis(L-histidinato) complex has been crystallized and its structure determined to be a neutral five-coordinate complex with a distorted square pyramidal geometry.[1][18][19]

-

In this structure, one L-histidine ligand acts as a bidentate ligand, while the other is tridentate.[18][19]

-

Copper(I) complexes with histidine-containing peptides often exhibit a linear, two-coordinate geometry with two imidazole nitrogen donors.[20][21]

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox properties of the copper-histidine complex, providing information on the Cu(II)/Cu(I) redox couple.

Experimental Protocol:

-

Prepare a solution of the copper-histidine complex in an aqueous electrolyte solution (e.g., 0.1 M KCl).[22][23]

-

Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[9][22][23]

-

Record the cyclic voltammogram by scanning the potential within a defined window (e.g., +0.6 V to -0.4 V).[22][23]

Quantitative Data:

| Complex/Condition | Epc (V) vs. Ref | Epa (V) vs. Ref | ΔEp (mV) | Scan Rate (mV/s) | Reference(s) |

| Cu(II)/L-Histidine (1:2) in 0.1 M KCl | -0.498 | 0.124 | 622 | 10 | |

| Cu(II)/L-Histidine in 0.1 M Acetate Buffer (pH 4.6) | 0.143 | 0.234 | 91 | 50 | [9] |

Note: Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation. The reference electrode used can vary between studies, affecting the absolute potential values.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of copper-histidine complexes and a simplified representation of its biological role.

Caption: Experimental workflow for the synthesis and characterization of copper-histidine complexes.

Caption: Simplified logical diagram of the role of copper-histidine in copper transport.

Conclusion

The synthesis and characterization of copper-histidine complexes are fundamental to understanding their biological roles and therapeutic potential. This guide provides a foundational framework for researchers, outlining detailed experimental protocols and summarizing key characterization data. The methodologies described herein, from solution-based synthesis to a suite of spectroscopic and electrochemical analyses, offer a comprehensive approach to studying these important bioinorganic compounds. The provided workflows serve as a visual aid to the experimental process and the biological context of copper-histidine complexes. Further research in this area will continue to illuminate the nuanced roles of copper in health and disease, potentially leading to the development of novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azbuki.bg [azbuki.bg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electrochemsci.org [electrochemsci.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. epublications.marquette.edu [epublications.marquette.edu]

- 18. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and X-ray absorption spectroscopy structural studies of Cu(I) complexes of histidylhistidine peptides: the predominance of linear 2-coordinate geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural Studies of Copper(I) Complexes of Amyloid-β Peptide Fragments: Formation of Two-Coordinate Bis(histidine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. jcsp.org.pk [jcsp.org.pk]

The Genesis of a Regenerative Peptide: An In-depth Technical Guide to the Discovery and History of GHK-Cu

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine, commonly known as GHK, and its copper complex, GHK-Cu, represent a fascinating chapter in the field of regenerative science. First identified in the 1970s, this small, naturally occurring peptide has since been the subject of extensive research, revealing its profound and multifaceted effects on cellular and physiological processes. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established GHK-Cu as a significant molecule in tissue repair, anti-aging, and various therapeutic applications. We will delve into the key experiments, present quantitative data in a structured format, and visualize the intricate signaling pathways and experimental workflows that underpin its biological activity.

The Discovery of GHK: A Serendipitous Finding in the Quest for Youthful Factors

The story of GHK-Cu begins in 1973 with the pioneering work of Dr. Loren Pickart at the University of California, San Francisco.[1][2] Pickart's research was driven by the observation that the blood of younger individuals seemed to possess factors that could influence the behavior of older cells. In a seminal experiment, he incubated liver tissue from older patients (aged 60 to 80) with blood from a younger demographic.[3] He observed that the older liver cells began to synthesize proteins in a manner more characteristic of younger liver tissue.[3][4] This suggested the presence of a circulating factor in younger plasma that could rejuvenate cellular function.

This initial observation led to a meticulous search for the active component responsible for this effect. The "youth factor" was found to be a small peptide.[3]

The Experimental Journey to Identify GHK

Experimental Workflow: Isolation of GHK from Human Plasma

Caption: A logical workflow for the isolation and identification of GHK.

In 1977, through the work of Schlesinger, Pickart, and Thaler, the amino acid sequence of this growth-modulating peptide was definitively identified as glycyl-L-histidyl-L-lysine (GHK).[3] A crucial characteristic of GHK, discovered in subsequent research, was its high affinity for copper (Cu2+) ions, with which it readily forms a complex, GHK-Cu.[4] This interaction with copper was found to be central to many of its biological activities. A significant and consistent finding was the age-dependent decline in plasma GHK levels.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational and subsequent studies on GHK-Cu.

Table 1: Plasma GHK Levels with Age

| Age Group | Approximate Plasma GHK Level (ng/mL) | Molar Concentration (Approximate) |

| 20-25 years | 200 | 1 x 10⁻⁷ M |

| 60 years | 80 | 4 x 10⁻⁸ M |

Data compiled from multiple sources referencing Pickart's work.[4][5]

Table 2: In Vitro Efficacy of GHK-Cu

| Experiment | Cell Type | GHK-Cu Concentration | Observed Effect |

| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 nM | Stimulation of collagen synthesis. |

| Elastin (B1584352) & Collagen Production | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production of elastin and collagen. |

| Gene Expression (MMP1 & MMP2) | Human Adult Dermal Fibroblasts | 0.01 nM | Increased gene expression. |

| Gene Expression (TIMP1) | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased gene expression. |

| Stemness Markers | Basal Keratinocytes | 0.1-10 µM | Increased expression of integrins and p63. |

| Proliferation | Basal Keratinocytes | 0.1-10 µM | Dose-dependent stimulation of proliferation. |

Data from various in vitro studies.[6][7]

Table 3: Clinical Study Outcomes of Topical GHK-Cu Application

| Study Parameter | Duration | Number of Participants | Key Findings |

| Collagen Production (Thigh Skin) | 12 weeks | Not specified | 70% of women treated showed improved collagen production (vs. 50% with Vitamin C and 40% with retinoic acid).[6] |

| Facial Skin Photoaging | 12 weeks | 71 women | Improved skin laxity, clarity, and appearance; reduced fine lines and wrinkle depth; increased skin density and thickness.[5][6] |

| Around-the-Eye Photoaging | 12 weeks | 41 women | Reduced lines and wrinkles, improved overall appearance, and increased skin density and thickness compared to placebo and Vitamin K cream.[6] |

| Wrinkle Volume and Depth | 8 weeks | Not specified | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth compared to control serum.[6] |

| Subdermal Collagen Density | 3 months | 21 subjects | Average of 28% increase in subdermal echogenic density (correlating with collagen/elastin). Top quartile showed a 51% improvement.[8] |

Key Experimental Protocols

While the original papers from the 1970s are not available in full text, later publications and reviews provide sufficient detail to outline the methodologies of key experiments that established the biological functions of GHK-Cu.

Protocol 1: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To determine the effect of GHK-Cu on the synthesis of collagen by human dermal fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) until confluent.

-

Serum Starvation: Cells are then incubated in serum-free DMEM for 24 hours to synchronize their cell cycles.

-

Treatment: The cells are treated with varying concentrations of GHK-Cu (e.g., in the nanomolar range) for a specified period (e.g., 48 hours). A control group receives no GHK-Cu.

-

Collagen Quantification: The amount of soluble collagen secreted into the culture medium is quantified using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagen.

-

Data Analysis: The results are typically expressed as a percentage of collagen synthesis relative to the untreated control cells.

Protocol 2: Animal Model for Wound Healing

Objective: To evaluate the in vivo effect of GHK-Cu on the rate and quality of wound healing.

Methodology:

-

Animal Model: Sprague-Dawley rats are commonly used. After acclimatization, a standardized full-thickness dermal wound is created on the dorsal side of the animals under anesthesia.

-

Treatment Groups: The animals are divided into a test group, receiving topical application of a GHK-Cu formulation (e.g., a gel), and a control group, receiving a placebo vehicle.

-

Application: The respective treatments are applied to the wounds daily for a set period (e.g., 10-14 days).

-

Wound Closure Measurement: The wound area is measured at regular intervals (e.g., every 2-3 days) using digital imaging and analysis software to determine the rate of wound contraction.

-

Histological Analysis: At the end of the study period, the animals are euthanized, and the wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to specifically visualize collagen deposition.

-

Immunohistochemistry: Staining for markers of angiogenesis (e.g., VEGF, CD31) and cell proliferation (e.g., Ki-67) can provide further insights into the mechanisms of action.

Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. A key pathway influenced by GHK-Cu is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a pivotal role in tissue repair and extracellular matrix remodeling.

Signaling Pathway: GHK-Cu and the TGF-β/Smad Pathway

Caption: GHK-Cu modulates the TGF-β/Smad signaling pathway to stimulate extracellular matrix protein synthesis.

GHK-Cu has been shown to enhance cellular responsiveness to TGF-β, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes encoding extracellular matrix proteins such as collagen and elastin.[9][10]

Furthermore, GHK-Cu's influence extends to the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), creating a microenvironment conducive to tissue remodeling rather than excessive degradation.[11]

Gene Expression Modulation

One of the most profound discoveries in recent years is the ability of GHK to modulate the expression of a large number of human genes. Studies utilizing microarray analysis, particularly through the Broad Institute's Connectivity Map, have revealed that GHK can influence the expression of thousands of genes, effectively "resetting" the gene expression profile of aged or damaged cells to a more youthful and healthy state.[2][12][13]

Logical Diagram: GHK-Cu's Impact on Gene Expression

Caption: GHK-Cu's broad impact on gene expression influences multiple key cellular processes.

Quantitative analyses have shown that GHK can alter the expression of over 4,000 genes, with a significant portion of these changes representing a reversal of gene expression patterns associated with disease or aging.[12][14] For instance, GHK has been found to upregulate the expression of numerous DNA repair genes and to modulate the expression of genes involved in apoptosis, potentially contributing to its anti-cancer properties.[13][15]

Conclusion

The discovery of GHK-Cu by Loren Pickart in 1973 marked a significant milestone in our understanding of the endogenous mechanisms of tissue repair and regeneration. From its origins as an unidentified "youth factor" in human plasma to its characterization as a copper-binding tripeptide with profound effects on gene expression and cellular signaling, the history of GHK-Cu is a testament to the power of curiosity-driven research. The foundational experiments outlined in this guide have paved the way for its application in dermatology, wound healing, and potentially other therapeutic areas. For researchers and drug development professionals, the story of GHK-Cu serves as a compelling example of how a naturally occurring molecule can be harnessed to promote health and combat the degenerative processes of aging. The ongoing exploration of its complex mechanisms of action continues to open new avenues for therapeutic innovation.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. benchchem.com [benchchem.com]

- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marciorubin.com.br [marciorubin.com.br]

- 8. eurekalert.org [eurekalert.org]

- 9. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. peptidesciences.com [peptidesciences.com]

- 12. mdpi.com [mdpi.com]

- 13. neoplasiaresearch.com [neoplasiaresearch.com]

- 14. deltapeptides.com [deltapeptides.com]

- 15. researchgate.net [researchgate.net]

Biochemical Properties of Copper (II) Histidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of the copper (II) histidine complex. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are investigating the roles of copper and histidine in biological systems. This document collates quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this crucial biocomplex.

Introduction

The interaction between the essential trace element copper and the amino acid histidine is of significant biological and therapeutic importance. In human plasma, a considerable fraction of copper is bound to L-histidine, forming a low-molecular-weight complex that plays a pivotal role in copper transport and cellular uptake.[1] This copper (II) histidine complex acts as an exchangeable pool, mediating the transfer of copper between albumin and cellular transport proteins.[1] Dysregulation of copper homeostasis is implicated in several neurological and metabolic disorders, most notably Menkes disease, a rare genetic disorder of copper metabolism. For this condition, copper (II) histidine is a primary therapeutic agent, as it can bypass the defective intestinal copper absorption and replenish systemic copper levels.[2][3] A thorough understanding of the biochemical properties of the copper (II) histidine complex is therefore critical for advancing research in copper metabolism, neurobiology, and the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

The coordination chemistry of copper (II) with histidine is complex and highly dependent on the pH of the solution. L-histidine possesses three potential coordination sites: the α-amino group, the carboxylate group, and the imidazole (B134444) side chain.[4] At physiological pH (~7.4), the predominant species is the 1:2 complex, [Cu(His)₂], where two histidine molecules coordinate with one copper (II) ion.[1][5]

Stability Constants

The formation of copper (II) histidine complexes is characterized by high stability constants, reflecting a strong binding affinity. These constants are crucial for understanding the distribution of copper among various ligands in biological fluids.

| Complex Species | Log K | Conditions | Reference(s) |

| [Cu(His)]⁺ | 10.11 | 25 °C, I = 0.1 M KCl | |

| [Cu(His)₂] | 18.01 | 25 °C, I = 0.1 M KCl | |

| [Cu(His)(Cys)] | 16.9 | pH 7.0 | [6] |

| Cu²⁺(His)₂ | 16.0 | [7] |

Table 1: Stability Constants (log K) of Copper (II) Histidine Complexes.

Spectroscopic Characteristics

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful techniques for characterizing the electronic structure and coordination environment of the copper (II) center in histidine complexes. Electron Paramagnetic Resonance (EPR) spectroscopy provides detailed information about the paramagnetic Cu(II) ion and its ligand interactions.

| Spectroscopic Parameter | Value | Conditions | Reference(s) |

| UV-Vis | |||

| λmax | 645 nm | pH 7.3 | [5] |

| λmax | 704 nm | Precursor liquid solution | [8] |

| λmax | 797 nm | Crystal form | [8] |

| EPR (X-band) | |||

| g | 2.237 | ||

| A | 555 MHz | ||

| g⊥ | 2.044, 2.047 | 77 K, pH 7.3 | [5] |

| EPR (W-band) | |||

| g | 2.217 | ||

| A | (⁶³Cu) | 540 MHz |

Table 2: Spectroscopic Parameters for Copper (II) Histidine Complexes.

Redox Properties

The redox potential of the copper (II) histidine complex is a key determinant of its biological activity, particularly its involvement in redox cycling and the generation of reactive oxygen species. Cyclic voltammetry is a standard technique used to investigate these properties.

| Electrochemical Parameter | Value | Conditions | Reference(s) |

| Cyclic Voltammetry | |||

| Epc (Cu(His)₂) | ≈ -0.40 V | pH 5.0-9.0 | [6] |

| Epc (Cu(His)(Cys)) | ≈ -0.5 V | pH 5.0-9.0 | [6] |

| Reduction Process | Two-electron, reversible | for [Cu(His)₂] | [6] |

Table 3: Electrochemical Data for Copper (II) Histidine Complexes. The reduction of the [Cu(His)₂] complex is described as a two-electron reversible process.[6]

Biological Role and Transport

Copper (II) histidine is a key player in the systemic transport of copper. It facilitates the uptake of copper by cells by acting as an intermediary, shuttling copper from albumin in the bloodstream to cellular copper transporters like CTR1.[1][5]

Mutations in the ATP7A gene, which encodes a copper-transporting ATPase, lead to Menkes disease, characterized by impaired copper distribution and severe neurological deficits.[2] The administration of copper (II) histidine can circumvent the defective intestinal absorption and deliver copper to the systemic circulation.[2]

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum of the copper (II) histidine complex and identify the wavelength of maximum absorbance (λmax), which is characteristic of the d-d electronic transitions of the Cu(II) ion in a specific coordination environment.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of copper (II) chloride (CuCl₂) and L-histidine in a suitable buffer (e.g., HEPES) at a defined pH (e.g., 7.3).[5] Prepare a series of solutions with a constant concentration of Cu(II) (e.g., 2 mM) and varying molar ratios of L-histidine (e.g., 1:1, 1:2, 1:5).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from 300 to 800 nm.[8][9] Use the buffer solution as a blank to zero the instrument.

-

Data Acquisition: Record the absorbance spectra for each prepared solution in a quartz cuvette with a defined path length (e.g., 1 cm).

-

Analysis: Identify the λmax for the predominant complex formed at the desired pH and molar ratio. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration of the complex is known.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chirality of the copper (II) histidine complex and gain insights into the geometry of the coordination sphere.

Methodology:

-

Sample Preparation: Prepare solutions of copper (II) and L-histidine in a suitable buffer as described for UV-Vis spectroscopy. The use of chiral amino acids like L-histidine will induce CD signals upon complexation with the metal ion.

-

CD Spectropolarimeter Setup: Use a CD spectropolarimeter. Set the wavelength range to scan the visible region (e.g., 400-800 nm) for d-d transitions. The instrument measures the differential absorption of left and right circularly polarized light.

-

Data Acquisition: Record the CD spectra of the samples. The data is typically presented as ellipticity (θ) in millidegrees.

-

Analysis: The sign and magnitude of the CD bands provide information about the stereochemistry of the complex. Empirical rules can be applied to correlate the CD spectra with specific coordination geometries.[10]

Cyclic Voltammetry (CV)

Objective: To determine the redox potential of the Cu(II)/Cu(I) couple in the histidine complex and to assess the reversibility of the electron transfer process.

Methodology:

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

Solution Preparation: Prepare a solution containing the copper (II) histidine complex at a known concentration in an electrolyte solution (e.g., 0.1 M KCl) to ensure conductivity.[11] Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

-

Data Acquisition: Apply a potential sweep to the working electrode using a potentiostat. Scan from an initial potential where no reaction occurs to a potential sufficiently negative to reduce Cu(II) to Cu(I) or Cu(0), and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential.

-

Analysis: The resulting voltammogram will show a cathodic peak (reduction) and an anodic peak (oxidation). The peak potentials (Epc, Epa) and peak currents (Ipc, Ipa) provide information about the redox potential and the kinetics of the electron transfer process. For a reversible process, the formal reduction potential (E°') can be estimated as the average of the cathodic and anodic peak potentials.

Conclusion

The copper (II) histidine complex is a fundamentally important species in human physiology, playing a critical role in copper homeostasis. Its well-defined physicochemical, spectroscopic, and redox properties, as detailed in this guide, provide a solid foundation for further research. The therapeutic application of copper (II) histidine in Menkes disease underscores the importance of understanding its biochemical behavior. The experimental protocols and workflows presented herein offer a practical guide for researchers aiming to investigate this and other metal-amino acid complexes. Future studies will likely continue to unravel the intricate roles of copper-histidine in health and disease, potentially leading to the development of new diagnostic and therapeutic strategies.

References

- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boep.specman4epr.com [boep.specman4epr.com]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uni-due.de [uni-due.de]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Empirical rules for rationalising visible circular dichroism of Cu2+ and Ni2+ histidine complexes: applications to the prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to Copper-Histidine Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of copper-histidine coordination chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide delves into the structural, thermodynamic, and kinetic aspects of copper-histidine complexes, details relevant experimental protocols, and visualizes key biological pathways.

Fundamental Principles of Copper-Histidine Coordination

Copper, an essential trace element, plays a critical role in numerous biological processes.[1] Its coordination with the amino acid L-histidine is of particular significance due to the versatile binding capabilities of the imidazole (B134444) side chain of histidine. This interaction is central to copper transport and homeostasis in biological systems.[1]

The coordination of copper(II) with histidine is highly dependent on the pH of the solution. At different pH values, histidine can act as a bidentate or tridentate ligand, coordinating through its amino group, carboxylate group, and the nitrogen atoms of its imidazole ring.[2] This flexibility in coordination modes gives rise to a variety of complex species with distinct structural and chemical properties.

Structural Aspects

The coordination geometry of copper(II)-histidine complexes has been extensively studied using various spectroscopic and crystallographic techniques. X-ray crystallography has been instrumental in elucidating the solid-state structures of these complexes. For instance, the crystal structure of the physiological copper(II)-bis(L-histidinato) complex reveals a distorted square pyramidal geometry, with one histidine acting as a bidentate ligand and the other as a tridentate ligand.[3]

In solution, the structures are more dynamic and have been probed by techniques such as Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy. These studies have confirmed the existence of multiple species in equilibrium, with their relative populations being pH-dependent.

Quantitative Data on Copper-Histidine Complexes

The stability of copper-histidine complexes is a crucial factor in their biological function. Stability constants (log K), as well as thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon complex formation, provide quantitative measures of these interactions.

| Complex Species | Log K | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions | Reference |

| [Cu(His)]+ | 10.11 | - | - | 25 °C, I=0.1 M | [4] |

| [Cu(His)₂] | 18.01 | - | - | 25 °C, I=0.1 M | [4] |

| [Cu(HHis)]²⁺ | 14.07 | - | - | 25 °C, I=0.1 M | [4] |

| [Cu(His)(Cys)] | 18.51 | - | - | Aqueous Solution | [5] |

| [Cu(His)₂] | 16.0 | - | - | Aqueous Solution | [5] |

| Cu(II)-histidylhistidine | - | - | - | 37 °C, I=0.15 M | [6] |

Note: This table presents a selection of reported values. Stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols

Synthesis of Copper(II)-L-Histidine Complexes

Objective: To synthesize a copper(II)-L-histidine complex for further characterization.

Materials:

-

Copper(II) salt (e.g., CuSO₄·5H₂O or CuCl₂·2H₂O)

-

L-Histidine

-

Sodium acetate (B1210297)

-

Deionized water

-

Methanol

Procedure:

-

Prepare an aqueous solution of L-histidine (e.g., 2 mM) containing an equimolar amount of sodium acetate to deprotonate the carboxylic acid group.

-

Prepare an aqueous solution of the copper(II) salt (e.g., 1 mM).

-

Slowly add the copper(II) salt solution to the L-histidine solution dropwise while stirring continuously. A 1:2 molar ratio of copper to histidine is typically used.

-

Continue stirring the mixture for several hours at room temperature. The formation of the complex is often indicated by a color change to dark blue.

-

The resulting solution can be used for spectroscopic analysis or further processed for crystallization.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constants of copper(II)-histidine complexes by monitoring the pH change upon titration.

Equipment:

-

pH meter with a glass electrode

-

Burette

-

Stirring plate and stir bar

-

Titration vessel

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a solution containing a known concentration of L-histidine and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.[7]

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH) in the absence of the metal ion to determine the protonation constants of the ligand.

-

Perform a second titration of a solution containing the same concentrations of L-histidine and background electrolyte, but with the addition of a known concentration of copper(II) salt.

-

Record the pH values as a function of the volume of titrant added for both titrations.

-

The stability constants are calculated from the titration data by analyzing the shift in the titration curves in the presence and absence of the metal ion, often using specialized software.[5][8]

UV-Visible (UV-Vis) Spectrophotometry

Objective: To characterize the electronic transitions of copper(II)-histidine complexes and monitor complex formation.

Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of L-histidine at a specific pH and ionic strength.[9]

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 300-800 nm for d-d transitions of Cu(II) complexes).[9][10]

-

The appearance of new absorption bands or shifts in existing bands indicates the formation of different complex species.

-

By analyzing the changes in absorbance as a function of ligand concentration, one can often determine the stoichiometry and formation constants of the complexes.[11]

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a copper(II)-histidine complex in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the copper(II)-histidine complex. This is often the most challenging step and can be achieved by methods such as slow evaporation of the solvent, vapor diffusion, or cooling crystallization.[12][13] For copper-histidine, slow evaporation from an aqueous or mixed aqueous-organic solution is a common method.[12][13]

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. The initial structural model is refined to obtain the final, precise crystal structure.[3]

Biological Pathways and Experimental Workflows

Cellular Copper Homeostasis

Copper is essential for cellular function, but it is also toxic in excess. Therefore, cells have evolved intricate pathways to manage copper uptake, distribution, and efflux. Histidine plays a role in the extracellular transport of copper, facilitating its uptake by cells.[1] The following diagram illustrates a simplified model of cellular copper homeostasis.

This diagram shows that extracellular copper, often bound to albumin or histidine, is taken up by the CTR1 transporter.[14][15] Inside the cell, copper is chaperoned by proteins like ATOX1 to various destinations, including the trans-Golgi network for incorporation into cuproenzymes via ATP7A and ATP7B, or to other chaperones like CCS for delivery to superoxide (B77818) dismutase 1 (SOD1).[14][15]

Experimental Workflow for Stability Constant Determination

The following diagram outlines a typical workflow for determining the stability constants of metal-ligand complexes using potentiometric titration.

This workflow begins with the preparation of the necessary solutions and calibration of the pH electrode. Two separate titrations are performed: one with the ligand alone to determine its protonation constants, and a second with the ligand and the metal ion to determine the complex stability constants. The collected data is then analyzed to yield the final stability constant values.[1]

Conclusion

The coordination chemistry of copper and histidine is a rich and complex field with profound implications for biology and medicine. Understanding the principles governing the formation, structure, and stability of these complexes is essential for developing new therapeutic strategies for diseases related to copper dyshomeostasis and for designing novel metal-based drugs. This guide provides a foundational overview of these key aspects and serves as a practical resource for researchers in the field.

References

- 1. cost-nectar.eu [cost-nectar.eu]

- 2. researchgate.net [researchgate.net]

- 3. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijret.org [ijret.org]

- 12. researchgate.net [researchgate.net]

- 13. Ctr1 Intracellular Loop Is Involved in the Copper Transfer Mechanism to the Atox1 Metallochaperone. | Semantic Scholar [semanticscholar.org]

- 14. The Role of Copper Chaperone Atox1 in Coupling Redox Homeostasis to Intracellular Copper Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

A Technical Guide to the Structural Elucidaion of Copper-Histidine Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element in numerous biological systems, playing a critical role as a cofactor in a wide range of enzymes.[1] The amino acid histidine is a primary binding site for copper ions in many of these metalloproteins due to the strong coordinating ability of its imidazole (B134444) side chain.[1][2] The resulting copper-histidine complexes are central to processes such as electron transfer, catalysis, and oxidative stress response.[1][3] Consequently, the detailed structural elucidation of these complexes is paramount for understanding their biological function and for the development of novel therapeutics, particularly in the context of diseases like Menkes disease and neurodegenerative disorders where copper homeostasis is dysregulated.[3][4]

The coordination chemistry of copper(II) with histidine is complex and highly dependent on factors such as pH, the molar ratio of copper to histidine, and the presence of other coordinating ligands.[2][5] Histidine possesses three potential coordination sites: the amino group (Nam), the imidazole nitrogen (Nim), and the carboxylate group (Oc).[6] This versatility allows for the formation of various coordination isomers, including monodentate, bidentate, and tridentate binding modes.[2] At physiological pH, the 1:2 copper(II)-L-histidine complex is a significant species in human blood plasma, where it plays a role in copper transport.[7][8]

This technical guide provides an in-depth overview of the primary analytical techniques employed for the structural elucidation of copper-histidine complexes. It details the experimental protocols for key methodologies, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate experimental workflows and relationships between different techniques.

Key Analytical Techniques for Structural Elucidation

The determination of the precise three-dimensional structure of copper-histidine complexes requires a multi-faceted approach, often combining several spectroscopic and analytical techniques. The following sections describe the most powerful and commonly used methods.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural information of molecules in the solid state. For copper-histidine complexes, this technique has been instrumental in determining bond lengths, coordination geometries, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Prepare a solution of the copper(II)-histidine complex. A common method involves mixing an aqueous solution of a copper(II) salt (e.g., CuCl₂·2H₂O) with a solution of L-histidine in a specific molar ratio (e.g., 1:2).[9]

-

The pH of the final solution is adjusted to a target value (e.g., 7.1-7.3) to favor the formation of the desired complex.[9][10]

-

Slow evaporation of the solvent at a constant temperature (e.g., 300 K) over several weeks is a common technique to obtain single crystals suitable for diffraction.[11]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Quantitative Data from X-ray Crystallography

The following table summarizes key structural parameters for a physiological copper(II)-bis(L-histidinato) complex.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [12] |

| Space Group | P2₁2₁2₁ | [12] |

| a (Å) | 9.992 (7) | [12] |

| b (Å) | 5.937 (9) | [12] |

| c (Å) | 17.472 (6) | [12] |

| Coordination Geometry | Distorted Square Pyramidal | [7][10] |

Note: The unit cell parameters can vary slightly depending on the specific crystallization conditions and the presence of co-crystallized solvent molecules.

Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) complexes.[13] It provides detailed information about the electronic structure and the coordination environment of the copper center.[4] Advanced techniques like Electron Nuclear Double Resonance (ENDOR) can further resolve hyperfine interactions with ligand nuclei.[6][14]

Experimental Protocol: Continuous Wave (CW) EPR Spectroscopy

-

Sample Preparation:

-

Prepare a solution of the Cu(II)-histidine complex in a suitable solvent, often a mixture of water and a cryoprotectant like glycerol (B35011) to ensure glass formation upon freezing.

-

The concentration of the copper complex is typically in the low millimolar range (e.g., 2 mM).[9]

-

Transfer the solution into a quartz EPR tube.

-

-

Data Acquisition:

-

Freeze the sample by immersing the EPR tube in liquid nitrogen (77 K).

-

Record the EPR spectrum using an X-band (~9.5 GHz) or S-band (~3.87 GHz) spectrometer.[4]

-

Typical parameters to be set include microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range.

-

-

Data Analysis:

-

Simulate the experimental spectrum to extract the g-tensor values (g|| and g⊥) and the copper hyperfine coupling constant (A||). These parameters are sensitive to the geometry and the nature of the coordinating ligands.

-

Quantitative Data from EPR Spectroscopy

The table below presents typical EPR parameters for a (1:2) Cu(II)-L-histidine complex at 77 K.

| Parameter | Value | Reference |

| g | ||

| g⊥ | 2.044, 2.047 (rhombic) | [4] |

| A | (MHz) |

Logical Relationship of EPR Techniques

Caption: Relationship between different EPR techniques for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetic nature of Cu(II) can lead to significant line broadening in NMR spectra, this effect can also be exploited to gain structural information.[15] Paramagnetic relaxation enhancement (PRE) and contact shifts provide insights into the proximity of nuclei to the copper center.[15][16]

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation:

-

Prepare a solution of L-histidine in a buffered solvent (e.g., D₂O at a specific pD) to obtain a reference spectrum.

-

Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄).

-

-

Titration and Data Acquisition:

-

Acquire a ¹H NMR spectrum of the free L-histidine solution.

-

Perform a stepwise titration by adding small aliquots of the Cu(II) stock solution to the histidine solution.

-

Acquire a ¹H NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in chemical shifts and the line broadening of the histidine proton signals. The protons closest to the copper binding site will experience the most significant effects. This allows for the identification of the coordinating atoms.

-

Workflow for NMR-based Structural Analysis

Caption: General workflow for NMR titration experiments.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the stoichiometry of copper-histidine complexes and for studying their fragmentation patterns to infer connectivity.[17][18]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the copper-histidine complex in a volatile solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) to maintain pH.[17]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to preserve the non-covalent interactions within the complex.

-

-

Data Analysis:

-

Identify the parent ion corresponding to the intact copper-histidine complex. The isotopic distribution pattern of copper (⁶³Cu and ⁶⁵Cu) is a characteristic signature.

-

Perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pathways.

-

Quantitative Data from Mass Spectrometry

The primary quantitative information from MS is the mass-to-charge ratio (m/z), which confirms the stoichiometry of the complex.

| Complex | Expected m/z (for ⁶³Cu) | Reference |

| [Cu(His)]⁺ | 218.03 | Calculated |

| [Cu(His)₂ + H]⁺ | 373.09 | Calculated |

Computational Modeling

In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) are increasingly used to model the structure and properties of copper-histidine complexes.[19] These calculations can predict geometries, vibrational frequencies, and electronic properties, providing a theoretical framework for interpreting experimental data.

Workflow for Computational Modeling

References

- 1. Coordination chemistry of copper proteins: how nature handles a toxic cargo for essential function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EPR spectroscopy of a clinically active (1:2) copper(II)-histidine complex used in the treatment of Menkes disease: a Fourier transform analysis of a fluid CW-EPR spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordination modes of histidine. 4. Coordination structures in the copper(II)-L-histidine (1:2) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boep.specman4epr.com [boep.specman4epr.com]

- 7. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Analyses of Physiological Binary and Ternary Copper(II) Complexes with l‐Asparagine and l‐Histidine; Study of Tridentate Binding of Copper(II) in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EPR spectroscopic characterisation of native CuII-binding sites in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of copper(II)-histidine based complexes in frozen aqueous solutions as determined from high-field pulsed electron nuclear double resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. innovativemen.com [innovativemen.com]

- 19. researchgate.net [researchgate.net]

GHK-Cu: A Technical Guide to the Mechanism of Action in Tissue Regeneration

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu) is a naturally occurring compound first identified in human plasma, where its concentration declines significantly with age.[1][2][3] This decline correlates with a reduced capacity for tissue repair.[1] GHK-Cu has garnered substantial scientific interest for its potent regenerative and protective properties.[4][5] It functions as a powerful signaling molecule that modulates multiple cellular pathways crucial for tissue repair, including wound healing, extracellular matrix (ECM) remodeling, angiogenesis, and inflammation control.[6][7][8] Research indicates GHK-Cu can influence the expression of over 4,000 human genes, resetting them towards a healthier, more youthful state.[1][8][9] This technical guide provides an in-depth review of GHK-Cu's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Mechanisms of Action

GHK-Cu exerts its regenerative effects through a multifaceted approach, influencing cellular processes at the genetic, protein, and tissue levels.

Gene Expression Modulation

A primary mechanism of GHK-Cu is its ability to modulate the expression of a large number of human genes.[4][8] It has been shown to induce a 50% or greater change in the expression of 31.2% of human genes.[5][7] This broad gene-modulating capacity allows it to reset cellular functions from a diseased or aged state towards a healthier profile.[2][8] For instance, in studies related to Chronic Obstructive Pulmonary Disease (COPD), GHK was identified as a compound capable of reversing the gene expression signature associated with emphysematous destruction by up-regulating genes in the TGF-β pathway, which are crucial for tissue remodeling and repair.[4]

Extracellular Matrix (ECM) Remodeling

GHK-Cu is a key regulator of ECM dynamics, promoting the synthesis of essential structural proteins while also managing their degradation.[2]

-

Stimulation of Collagen and Elastin (B1584352) Synthesis: GHK-Cu stimulates the production of collagen (Types I and III), elastin, proteoglycans, and glycosaminoglycans by fibroblasts.[4][7][10] Laboratory studies have shown it can increase collagen production by up to 70%.[6] This action increases the structural integrity, firmness, and elasticity of tissues.[1][6][10]

-

Modulation of Metalloproteinases (MMPs) and Inhibitors (TIMPs): The peptide plays a dual role in tissue remodeling by stimulating the production of both MMPs, which break down damaged ECM proteins, and their inhibitors (TIMPs).[2][7][11] This balanced regulation is critical for removing scarred tissue and generating healthy new tissue.[7] Studies have shown GHK-Cu increases the secretion of MMP-2, TIMP-1, and TIMP-2 in fibroblast cultures.[9][12]

Angiogenesis and Wound Healing

GHK-Cu accelerates all phases of the wound healing process.[6] It acts as a potent chemoattractant for immune cells like mast cells and macrophages, which are critical for clearing debris and releasing growth factors.[7][13][14] Furthermore, it promotes angiogenesis (the formation of new blood vessels) by upregulating the expression of key growth factors.[15][16]

-

Growth Factor Upregulation: GHK-Cu increases the expression of Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF/FGF-2), and Nerve Growth Factor (NGF).[3][11][13][15][17] These factors are essential for stimulating blood vessel formation, ensuring adequate blood supply to damaged tissues.[14]

Anti-inflammatory and Antioxidant Effects

GHK-Cu creates an optimal environment for healing by exerting potent anti-inflammatory and antioxidant effects.[6]

-

Anti-inflammatory Action: It downregulates pro-inflammatory cytokines such as TNF-α and IL-6.[4][16] This is achieved in part by reducing the activity of the NF-κB pathway, a key regulator of inflammation.[4][6][17]

-

Antioxidant Properties: GHK-Cu neutralizes free radicals and protects cells from oxidative damage.[6][18] It can upregulate antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[4][16] It also blocks the release of tissue-damaging iron from ferritin, thereby preventing iron-catalyzed lipid peroxidation after injury.[7]

Nerve Outgrowth and Regeneration

GHK-Cu has demonstrated neuro-regenerative potential. Studies have shown it can increase the production of nerve growth factor and neurotrophins (NT-3 and NT-4), which support the survival and growth of neurons.[4][7][13] In rat models, GHK-Cu has been shown to increase the rate of regeneration of myelinated nerve fibers, promote the proliferation of Schwann cells, and increase axon count.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Clinical Efficacy in Skin Regeneration

| Parameter | Result | Duration | Study Population |

| Skin Firmness | 20-30% improvement | 12 weeks | N/A |

| Wrinkle Volume Reduction | 55.8% reduction (vs. control serum) | 8 weeks | 40 women (aged 40-65) |

| Wrinkle Depth Reduction | 32.8% reduction (vs. control serum) | 8 weeks | 40 women (aged 40-65) |

| Collagen Production | 70% of women showed improvement | 12 weeks | N/A |

Data sourced from references:[4][6][9]

Table 2: In Vitro Effects on ECM Components (Human Dermal Fibroblasts)

| Parameter | Concentration | Time Point | Result |

| Collagen Production | 0.01-100 nM | 96 hours | Significant increase over control (p<0.05) |

| Elastin Production | 0.01-100 nM | 96 hours | ~30% increase over control |

Data sourced from reference:[9]